An In-depth Technical Guide to 11-nor-9(R)-carboxy-Hexahydrocannabinol
An In-depth Technical Guide to 11-nor-9(R)-carboxy-Hexahydrocannabinol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as an alternative to Δ⁹-tetrahydrocannabinol (THC). Understanding its metabolism is critical for forensic toxicology and drug testing. This document provides a comprehensive technical overview of a key HHC metabolite, 11-nor-9(R)-carboxy-Hexahydrocannabinol (9(R)-HHC-COOH). It covers the discovery, metabolic pathways, proposed chemical synthesis, and detailed analytical protocols for its identification and quantification in biological matrices. A significant finding is that 9(R)-HHC-COOH is not only a metabolite of HHC but has also been identified as a minor metabolite of THC, a factor that complicates its use as a definitive biomarker for HHC consumption.
Discovery and Identification
While the parent compound HHC was first described in the 1940s, the elucidation of its human metabolic fate is a recent endeavor, spurred by its emergence in the recreational drug market around 2022. The identification of 11-nor-9-carboxy-HHC as a major urinary and blood metabolite is a key development in forensic analysis.
Initial studies on HHC metabolism revealed biotransformation reactions analogous to those of the well-characterized THC molecule.[1][2] Research published in 2023 and 2024 definitively identified the epimers of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) in human plasma and urine samples following HHC consumption.[1][3][4] These studies utilized advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and characterize the metabolites.[1]
A pivotal discovery was that 11-OH-HHC and HHC-COOH can also be formed as metabolites from Δ⁹-THC.[5] In vivo studies of forensic traffic cases showed that 84% of THC-positive whole blood samples also contained 9(R)-HHC-COOH. This finding indicates that the presence of 9(R)-HHC-COOH alone is not sufficient to prove the consumption of HHC, as it can also originate from THC metabolism.
Metabolic Pathways and Biological Signaling
The primary significance of 11-nor-9(R)-carboxy-HHC is not its biological activity—as carboxy-metabolites of cannabinoids are generally considered pharmacologically inactive—but its role as a terminal metabolite that serves as a biomarker for HHC or THC consumption. Its formation follows a classic two-phase metabolic process.
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Phase I Metabolism: HHC undergoes hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. A key reaction is the oxidation of the C11 methyl group to form 11-hydroxy-HHC (11-OH-HHC). This intermediate is then further oxidized to the corresponding carboxylic acid, 11-nor-9-carboxy-HHC.[1][4][6]
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Phase II Metabolism: The carboxylic acid metabolite, HHC-COOH, along with its hydroxylated precursors, undergoes glucuronidation. This process involves the conjugation of glucuronic acid to the molecule, which significantly increases its water solubility and facilitates its excretion via urine.[1]
The metabolic conversion of HHC to its carboxylated metabolite is the critical pathway for its clearance from the body. The diagram below illustrates this process, including the parallel pathway from THC.
The following diagram illustrates the logical challenge in attributing HHC-COOH solely to HHC intake.
Chemical Synthesis
While analytical reference standards for 11-nor-9(R)-carboxy-HHC are commercially available from suppliers like Cayman Chemical, detailed, peer-reviewed synthesis protocols are not readily found in public literature, suggesting they may be proprietary.[5][7] However, a plausible synthetic route can be proposed based on established methods for the synthesis of the analogous metabolite, 11-nor-9-carboxy-THC.[8][9]
The general strategy involves the condensation of a resorcinol (B1680541) derivative (olivetol) with a suitable terpene fragment, followed by oxidation to create the carboxylic acid group. The key difference for HHC-COOH synthesis would be the use of a saturated terpene moiety instead of an unsaturated one like p-mentha-2,8-dien-1-ol (B1605798) used for THC.
Proposed Synthetic Pathway:
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Condensation: Reaction of olivetol (B132274) with (+)-apoverbenone or a similar saturated terpene derivative under Lewis acid catalysis (e.g., BF₃·OEt₂) to form the hexahydrocannabinol scaffold.
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Oxidation: The C11 methyl group on the HHC scaffold is then oxidized to a carboxylic acid. This is typically a multi-step process, potentially involving initial functionalization to an alcohol or aldehyde, followed by oxidation with a strong oxidizing agent (e.g., Jones reagent, KMnO₄).
The diagram below outlines this proposed workflow.
Experimental Protocols
The gold standard for the quantification of 11-nor-9(R)-carboxy-HHC in biological fluids is mass spectrometry coupled with chromatography. Below are detailed methodologies based on published forensic protocols.
LC-MS/MS Method for Quantification in Urine
This protocol is adapted from methodologies designed for the verification of HHC intake.[10][11]
5.1.1 Sample Preparation (Hydrolysis and Extraction)
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Aliquot: Pipette 50 µL of urine sample, calibrator, or quality control into a 96-well plate.
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Enzymatic Hydrolysis: Add 100 µL of β-glucuronidase solution (e.g., B-One from Kura Biotec) to each well to deconjugate the glucuronidated metabolites.
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Incubation: Seal the plate, shake briefly, and incubate at 37°C for 60 minutes.
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Protein Precipitation: After incubation, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., 11-nor-9-carboxy-HHC-d9) to each well.
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Centrifugation: Seal the plate and centrifuge at 3,000 x g for 10 minutes.
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Transfer: Transfer the supernatant to a new 96-well plate for injection.
5.1.2 Instrumentation and Conditions
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LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).
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Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
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Column Temperature: 50°C.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 0.5 mL/min.
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Injection Volume: 5 µL.
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Gradient:
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0.0 min: 30% B
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2.0 min: 95% B
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2.5 min: 95% B
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2.6 min: 30% B
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3.0 min: 30% B
-
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Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 5500, Waters Xevo TQ-S).
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Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
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MRM Transitions: Specific precursor-to-product ion transitions must be optimized for HHC-COOH and its deuterated internal standard. Example transitions for related compounds are often in the range of m/z 343 → 299.
GC-MS Method for Quantification in Serum
This protocol requires derivatization to increase the volatility and thermal stability of the analyte. It is based on methods extended for HHC analysis.[12][13]
5.2.1 Sample Preparation (Extraction and Derivatization)
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Aliquot: Use 1 mL of serum. Add internal standard (e.g., 11-nor-9-carboxy-THC-d3).
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Extraction: Perform liquid-liquid extraction (e.g., with a hexane/ethyl acetate (B1210297) mixture) or solid-phase extraction (SPE).
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Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
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Derivatization: Reconstitute the dry extract in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the vial at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
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Transfer: Transfer the cooled, derivatized sample to a GC-MS autosampler vial.
5.2.2 Instrumentation and Conditions
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GC System: Gas chromatograph (e.g., Agilent 7890).
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Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
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Injector Temperature: 280°C.
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Carrier Gas: Helium at a constant flow of 1.1 mL/min.
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Oven Program:
-
Initial temperature: 100°C.
-
Ramp 1: 25°C/min to 250°C.
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Ramp 2: 40°C/min to 300°C.
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Hold at 300°C for 5 minutes.
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-
Mass Spectrometer: Single or triple quadrupole mass spectrometer (e.g., Agilent 5977).
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized HHC-COOH.
Analytical Workflow Diagram
References
- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irf.fhnw.ch [irf.fhnw.ch]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
